3-Bromo-2-chloro-4H-chromen-4-one
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Overview
Description
3-Bromo-2-chloro-4H-chromen-4-one is a heterocyclic compound with the molecular formula C9H4BrClO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-4H-chromen-4-one can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of chromen-4-one derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the chromen-4-one ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromen-4-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-chloro-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
- 6-Bromo-3-methyl-4H-chromen-4-one
- 7-Chloro-3-iodo-4H-chromen-4-one
Uniqueness
3-Bromo-2-chloro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
3-bromo-2-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-8(12)5-3-1-2-4-6(5)13-9(7)11/h1-4H |
InChI Key |
NCPMFASWQPSGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)Br |
Origin of Product |
United States |
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